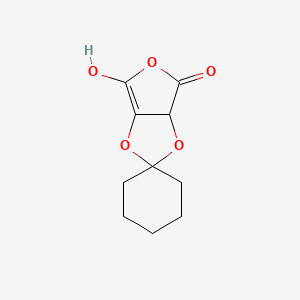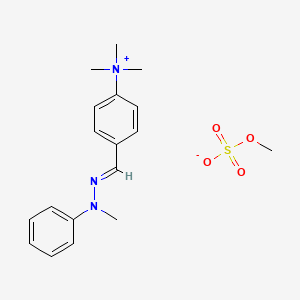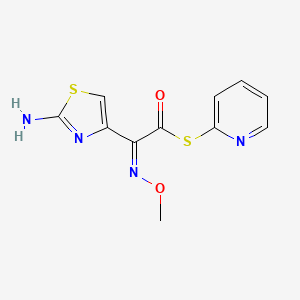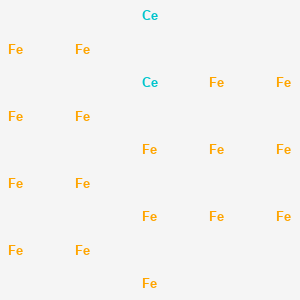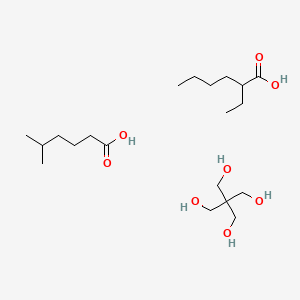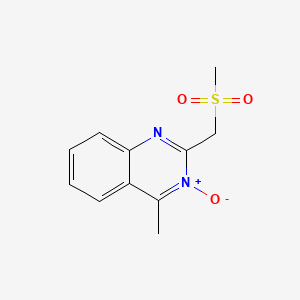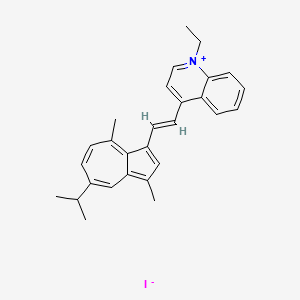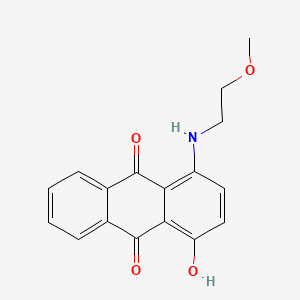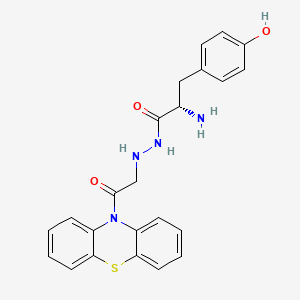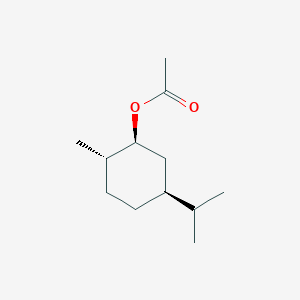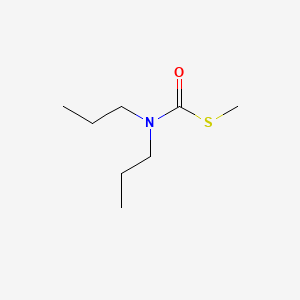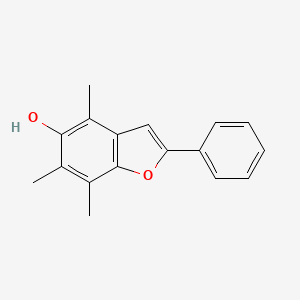
Latidectin A4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Latidectin A4 is a semi-synthetic derivative of milbemycin, a group of 16-membered macrocyclic lactones. It is primarily used as an antiparasitic agent in veterinary medicine, particularly for the treatment of intestinal nematodes and heartworm in pets . This compound is known for its broad-spectrum activity against various parasites and its low toxicity in mammals .
准备方法
Synthetic Routes and Reaction Conditions: Latidectin A4 is synthesized from milbemycin A4, which is produced by the bacterium Streptomyces hygroscopicus . The synthesis involves several steps, including fermentation, extraction, and chemical modification. The fermentation process is carried out in a nutrient-rich medium, followed by extraction using organic solvents. The extracted milbemycin A4 is then chemically modified to produce this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus, followed by extraction and purification processes. The fermentation is typically carried out in bioreactors under controlled conditions to maximize yield. The extracted compound is then purified using techniques such as chromatography to obtain high-purity this compound .
化学反应分析
Types of Reactions: Latidectin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its chemical modification and functionalization.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antiparasitic activity and improved pharmacokinetic properties .
科学研究应用
Latidectin A4 has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and modification of macrocyclic lactones. In biology, it is used to study the mechanisms of action of antiparasitic agents. In medicine, this compound is used in the development of new antiparasitic drugs with improved efficacy and safety profiles . In industry, it is used in the production of veterinary medicines and agrochemical products .
作用机制
Latidectin A4 exerts its effects by binding to glutamate-gated chloride channels in the nervous system of parasites . This binding leads to an influx of chloride ions, causing hyperpolarization of the nerve cells and paralysis of the parasites. The compound specifically targets the glutamate-gated chloride channels, which are unique to invertebrates, making it highly selective and safe for use in mammals .
相似化合物的比较
Latidectin A4 is structurally and chemically related to other milbemycins and avermectins, such as milbemycin A3, milbemycin oxime, and ivermectin . Compared to these compounds, this compound has unique properties, including a broader spectrum of activity and lower toxicity in mammals . Similar compounds include:
- Milbemycin A3
- Milbemycin oxime
- Ivermectin
- Abamectin
- Emamectin
- Doramectin
- Eprinomectin
- Selamectin
This compound stands out due to its enhanced efficacy against a wide range of parasites and its favorable safety profile .
属性
CAS 编号 |
371918-44-4 |
|---|---|
分子式 |
C47H63NO11 |
分子量 |
818.0 g/mol |
IUPAC 名称 |
[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 1-[4-[(2-methoxyacetyl)amino]phenyl]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C47H63NO11/c1-7-38-28(2)19-22-46(59-38)25-36-24-35(58-46)18-13-30(4)41(57-44(52)45(20-8-9-21-45)32-14-16-34(17-15-32)48-39(49)27-54-6)29(3)11-10-12-33-26-55-42-40(50)31(5)23-37(43(51)56-36)47(33,42)53/h10-17,23,28-29,35-38,40-42,50,53H,7-9,18-22,24-27H2,1-6H3,(H,48,49)/b11-10+,30-13+,33-12+/t28-,29-,35+,36-,37-,38+,40+,41+,42+,46+,47+/m0/s1 |
InChI 键 |
JBDJCZLIWDMZOQ-ZVRYTALLSA-N |
手性 SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)\C)C |
规范 SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



